
A-1155463
Übersicht
Beschreibung
A-1155463 is a highly potent and selective inhibitor of BCL-XL, a member of the BCL-2 protein family. This compound has been extensively studied for its ability to induce apoptosis in BCL-XL-dependent tumor cells, making it a valuable tool in cancer research and therapy .
Vorbereitungsmethoden
The synthesis of A-1155463 involves several steps, including nuclear magnetic resonance (NMR) fragment screening and structure-based design. The compound is synthesized through a series of chemical reactions that introduce various functional groups to achieve the desired molecular structure . The industrial production methods for this compound are not widely documented, but it is typically produced in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
A-1155463 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the compound to enhance its binding affinity to BCL-XL.
Substitution: Common reagents used in these reactions include various halides and nucleophiles, which help in replacing specific functional groups on the molecule.
Major Products: The primary product of these reactions is this compound itself, with modifications to improve its efficacy and selectivity
Wissenschaftliche Forschungsanwendungen
In Vivo Studies
Tumor Growth Inhibition : In preclinical studies, A-1155463 has shown promising results in inhibiting tumor growth. For instance, in SCID-Beige mice bearing H146 small cell lung cancer xenografts, administration of this compound resulted in a maximum tumor growth inhibition of 44% after 14 days of treatment . This highlights its potential as a therapeutic agent for cancers that exhibit dependence on BCL-XL.
Platelet Toxicity : One notable side effect observed with this compound is reversible thrombocytopenia (a decrease in platelet count) in mice. Following administration, platelet counts dropped significantly but returned to normal levels within 72 hours . This effect is consistent with the mechanism of action of BCL-XL inhibitors, which can impact platelet survival due to the role of BCL-XL in megakaryocyte and platelet homeostasis.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in nontumor bearing SCID-Beige mice. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
C_max (μM) | 1.8 |
T_max (hr) | 2 |
AUC (μM·h) | 9.19 |
C_12h (μM) | 0.18 |
These data indicate that this compound has a favorable pharmacokinetic profile for further development as a therapeutic agent .
Case Studies and Research Findings
- Cancer Cell Line Studies : Research has demonstrated that this compound exhibits improved cellular activity against BCL-XL-dependent cell lines compared to earlier inhibitors like WEHI-539 . This improvement is attributed to its higher binding affinity and selectivity for BCL-XL.
- Combination Therapies : this compound has been explored in combination with other therapeutic agents to enhance anti-cancer efficacy. Studies indicate that it can synergize with other inhibitors targeting different pathways, thereby providing a multi-faceted approach to cancer treatment .
- Exploration of Alternative Splicing : Recent studies have also investigated the implications of alternative splicing of the BCL-X gene and how this affects the efficacy of this compound in treating various malignancies . Understanding these mechanisms could lead to more tailored therapeutic strategies using this compound.
Wirkmechanismus
A-1155463 exerts its effects by selectively binding to BCL-XL, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-XL and pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cell death. The molecular targets of this compound include the P4 and P2 binding pockets of BCL-XL, which are critical for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
A-1155463 is often compared with other BCL-XL inhibitors, such as:
WEHI-539: Another selective BCL-XL inhibitor, but this compound is more potent and selective.
A-1331852: A derivative of this compound, designed to improve its pharmacokinetic properties and binding affinity
Navitoclax (ABT-263): A BCL-2 and BCL-XL inhibitor, but less selective compared to this compound.
This compound stands out due to its high selectivity and potency, making it a valuable compound for both research and therapeutic applications.
Biologische Aktivität
A-1155463 is a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), a member of the BCL-2 family of proteins that play a crucial role in regulating apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly those resistant to conventional therapies.
This compound was discovered through nuclear magnetic resonance (NMR) fragment screening and structure-based design. It exhibits a high binding affinity for BCL-XL, with a value of approximately 19 nM, while showing significantly weaker interactions with other BCL family members such as BCL-2 and MCL-1 . The selectivity of this compound is particularly important as it minimizes off-target effects that could lead to unwanted side effects in patients.
In Vitro Activity
In vitro studies have demonstrated that this compound effectively induces apoptosis in BCL-XL-dependent cell lines. The compound's potency is significantly higher than that of previous inhibitors like WEHI-539, indicating its potential as a more effective therapeutic agent .
In Vivo Activity
Animal studies have provided insights into the pharmacokinetics and biological activity of this compound:
- Pharmacokinetics : Following intraperitoneal (IP) administration at a dose of 5 mg/kg in SCID-Beige mice, the compound exhibited a maximum plasma concentration () of 1.8 μM, with an area under the curve () of 9.19 μM·h .
Parameter | Value |
---|---|
(μM) | 1.8 |
(hr) | 2 |
(μM·h) | 9.19 |
(μM) | 0.18 |
- Thrombocytopenia : A single dose led to a rapid decrease in platelet counts, serving as a biomarker for BCL-XL inhibition. Platelet levels returned to normal within 72 hours post-administration, indicating reversible thrombocytopenia .
- Tumor Growth Inhibition : In xenograft models using H146 small cell lung cancer cells, daily dosing of this compound resulted in a maximum tumor growth inhibition of 44% after 14 days . This effect was alleviated upon cessation of dosing, highlighting the compound's potential for transient tumor control.
Case Studies and Clinical Implications
Recent studies have explored the combination of this compound with other therapeutic agents. For instance, when combined with Venetoclax, this compound significantly enhanced anti-tumor efficacy in mantle cell lymphoma models, even in cases where tumors had developed resistance to Venetoclax alone . This synergistic effect underscores the potential for this compound in combination therapies aimed at overcoming drug resistance.
Eigenschaften
CAS-Nummer |
1235034-55-5 |
---|---|
Molekularformel |
C35H32FN5O4S2 |
Molekulargewicht |
669.7904 |
IUPAC-Name |
2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid |
InChI |
InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) |
InChI-Schlüssel |
SOYCFODXNRVBTI-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-1155463; A 1155463; A1155463. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does A-1155463 interact with its target, BCL-XL?
A1: this compound binds to the hydrophobic groove of BCL-XL, mimicking the binding of pro-apoptotic BH3-only proteins. [, ] This interaction prevents BCL-XL from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting apoptosis. []
Q2: What are the downstream effects of this compound binding to BCL-XL?
A2: this compound binding to BCL-XL leads to the release of pro-apoptotic proteins, resulting in mitochondrial outer membrane permeabilization (MOMP). [, ] This triggers the activation of caspases, ultimately leading to programmed cell death (apoptosis). []
Q3: Does this compound affect other BCL-2 family members?
A3: this compound exhibits high selectivity for BCL-XL over other anti-apoptotic proteins like BCL-2 and MCL-1. [, , ] This selectivity profile makes it a valuable tool for dissecting the specific roles of BCL-XL in different cellular contexts.
Q4: Does this compound impact cellular processes other than apoptosis?
A4: Research suggests that this compound can induce cellular senescence in specific contexts, such as in non-small cell lung cancer A549 cells with the ND6 14582A > G mtDNA mutation. [] This effect is accompanied by an increase in BCL-XL expression, potentially representing a compensatory mechanism.
Q5: How does the synergistic effect of this compound with other agents arise?
A5: this compound often demonstrates synergy with other anti-cancer agents, such as docetaxel, bortezomib, and BET inhibitors. [, , , ] This synergy likely stems from their complementary mechanisms of action, targeting multiple pathways crucial for cancer cell survival and proliferation.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula and weight of this compound are not consistently reported in the provided research articles. Researchers are encouraged to consult the primary literature for this information.
Q7: Is there any spectroscopic data available for this compound?
A7: Spectroscopic data for this compound is not provided in the research articles included in this analysis.
Q8: How have structural modifications of this compound impacted its activity and selectivity?
A8: Researchers have explored structural modifications of this compound to optimize its pharmacological properties. [, ] For example, rigidification of the pharmacophore and introduction of sp3-rich moieties have led to the development of orally bioavailable BCL-XL inhibitors like A-1331852. [] These modifications aim to improve potency, selectivity, and pharmacokinetic properties.
Q9: What is the stability profile of this compound under various conditions?
A9: Information regarding the stability of this compound under various conditions is limited in the provided research.
Q10: Are there any specific formulation strategies to improve the stability or bioavailability of this compound?
A10: The research articles analyzed do not detail specific formulation strategies for this compound.
Q11: Which analytical methods are used to characterize and quantify this compound?
A11: Analytical methods used to characterize and quantify this compound are not extensively discussed in the provided research papers.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: The provided research papers do not provide detailed information regarding the ADME profile of this compound.
Q13: Which cancer types have shown sensitivity to this compound in preclinical studies?
A13: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including: * Small cell lung cancer (SCLC) [] * Acute myeloid leukemia (AML) [, ] * Multiple myeloma (MM) [, , ] * Diffuse large B-cell lymphoma (DLBCL) [] * Pilocytic astrocytoma [, ] * Medulloblastoma [, ] * Neuroblastoma [] * Colorectal cancer [, ] * Chondrosarcoma []
Q14: Which in vitro assays are commonly used to assess the efficacy of A-11555463?
A14: Common in vitro assays used to evaluate this compound efficacy include: * Cell viability assays (e.g., CellTiterGlo) [, ] * Apoptosis assays (e.g., caspase activity assays, Annexin V staining) [, , ] * BH3 profiling []
Q15: What animal models have been used to study the in vivo activity of this compound?
A15: this compound has been evaluated in various in vivo models, including: * Xenograft models of human cancer cell lines [, , , , ] * Patient-derived xenograft (PDX) models [, , ]
Q16: What are the known resistance mechanisms to this compound?
A16: Resistance to this compound can arise through several mechanisms:
* Upregulation of other anti-apoptotic proteins like MCL-1 [, , , , ]* Activation of alternative survival pathways such as the MAPK/ERK pathway [, ]* Increased expression of drug efflux transporters []
Q17: What is the toxicity profile of this compound in preclinical models?
A17: While this compound has shown promising anti-tumor activity, preclinical studies have also highlighted potential on-target toxicities. For instance, this compound can induce thrombocytopenia in mice. [] This effect is likely due to the essential role of BCL-XL in platelet survival. []
Q18: Have any clinical trials been conducted with this compound?
A18: The research articles analyzed do not mention any completed or ongoing clinical trials involving this compound.
Q19: Are there any biomarkers that can predict response to this compound?
A19: Research suggests that several factors may predict response to this compound:
* BCL-XL expression levels: High BCL-XL expression often correlates with increased sensitivity. [, , , ]* MCL-1 expression levels: High MCL-1 expression can confer resistance to this compound. [, , , , ]* Genetic alterations: Certain genetic alterations, such as MYC amplification, may influence sensitivity. [, ]* Specific mutations: In NSCLC, the ND6 14582A>G mtDNA mutation has been linked to sensitivity when combined with senolytic drugs. []
Q20: Is there any information available on the environmental impact and degradation of this compound?
A20: The provided research papers primarily focus on the therapeutic potential of this compound and do not provide information on its environmental impact or degradation.
Q21: Are there any alternative compounds or strategies being explored for targeting BCL-XL in cancer?
A21: Yes, several alternative approaches are under investigation:
* Development of novel BCL-XL inhibitors with improved pharmacological properties [, ]* Combination therapies with other targeted agents or chemotherapies [, , , , , , ]* Strategies to overcome resistance mechanisms, such as targeting MCL-1 or the MAPK/ERK pathway [, , ]* Development of PROTAC degraders targeting BCL-XL
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.